3-Boc-氨基丁腈

货号 B069345

CAS 编号:

194156-55-3

分子量: 184.24 g/mol

InChI 键: DIUMTAGYVCAZRM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

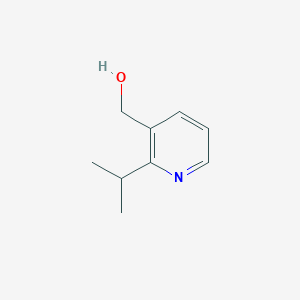

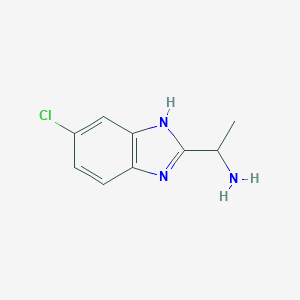

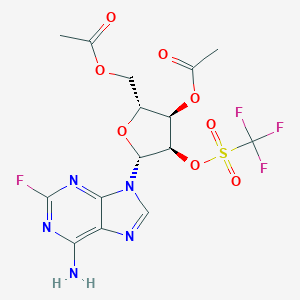

3-Boc-aminobutyronitrile, also known as tert-butyl N-(1-cyanopropan-2-yl)carbamate, is a chemical compound with the molecular formula C9H16N2O2 . It is used in various chemical reactions, particularly in the protection of amines .

Synthesis Analysis

The synthesis of 3-Boc-aminobutyronitrile involves the use of a base and the anhydride Boc2O . A study has shown that the nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 can be used with the substrate 3-hydroxybutyronitrile under specific conditions .Molecular Structure Analysis

The 3-Boc-aminobutyronitrile molecule contains a total of 28 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .科学研究应用

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Boc-protected amines play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application : The conversion to tert-butyl carbamate is generally the first option when there is a need to protect an amino function . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Results or Outcomes : Boc-protection has been comprehensively documented and is ranked as "one of the most commonly used protective groups for amines" .

Application in Green Chemistry

- Scientific Field : Green Chemistry

- Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Catalyst and Solvent-Free Media

- Scientific Field : Green Chemistry

- Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Ultrasound Irradiation

- Scientific Field : Organic Chemistry

- Summary of the Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Methods of Application : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

- Results or Outcomes : This method provides a rapid and efficient way for N-Boc protection of amines .

Application in Pharmaceutical Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : The nitrogen-containing carbamate or BOC amine compounds, including “3-Boc-aminobutyronitrile”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

- Methods of Application : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

- Results or Outcomes : These processes involving catalysts and solvents sometimes required purification of the solvents, as well as catalyst washing, post reaction .

Application in Peptide Synthesis

- Scientific Field : Biochemistry

- Summary of the Application : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Methods of Application : Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .

- Results or Outcomes : Nowadays Boc is ranked as “one of the most commonly used protective groups for amines” .

属性

IUPAC Name |

tert-butyl N-(1-cyanopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-aminobutyronitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

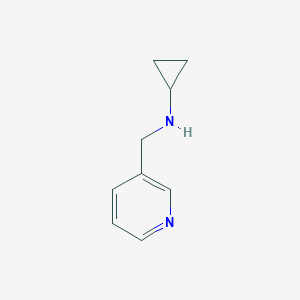

N-(pyridin-3-ylmethyl)cyclopropanamine

183609-18-9

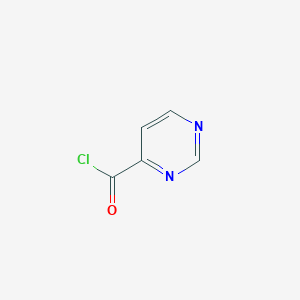

Pyrimidine-4-carbonyl chloride

184951-32-4

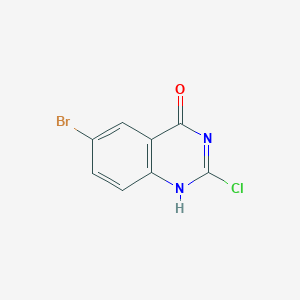

6-Bromo-2-chloroquinazolin-4(3H)-one

167158-70-5

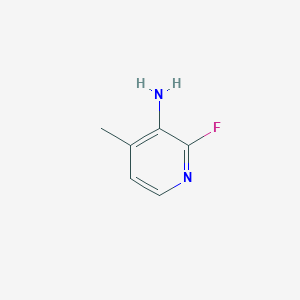

2-Fluoro-4-methylpyridin-3-amine

173435-32-0

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)